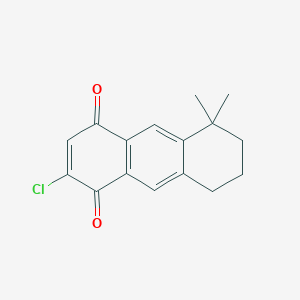
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- is a derivative of anthraquinone, which is an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and catalysts . This particular compound is characterized by the presence of a chlorine atom and a tetrahydro structure, which imparts unique chemical properties.
准备方法
The synthesis of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and hydrogenation steps . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yield and purity.
化学反应分析
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions typically yield anthrone derivatives.
Substitution: Chlorine substitution reactions can lead to the formation of different substituted anthraquinones.
Common reagents used in these reactions include chromium (VI) for oxidation, copper for reduction, and sulfuric acid for sulfonation . The major products formed from these reactions are often used in further chemical synthesis or industrial applications.
科学研究应用
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
相似化合物的比较
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: Known for its use in the production of dyes and as a catalyst.
1,6-Naphthyridines: These compounds have similar biological activities, including anticancer and antimicrobial properties.
The uniqueness of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other anthraquinone derivatives.
属性
CAS 编号 |
874584-18-6 |
|---|---|
分子式 |
C16H15ClO2 |
分子量 |
274.74 g/mol |
IUPAC 名称 |
3-chloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-16(2)5-3-4-9-6-11-10(7-12(9)16)14(18)8-13(17)15(11)19/h6-8H,3-5H2,1-2H3 |
InChI 键 |
MDVKOBITBFHNEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C=C(C3=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)
![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)
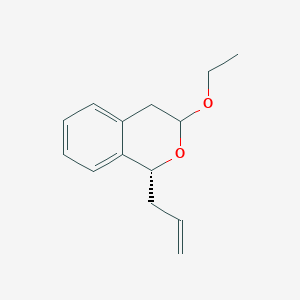
![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
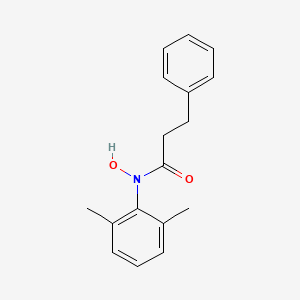
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)
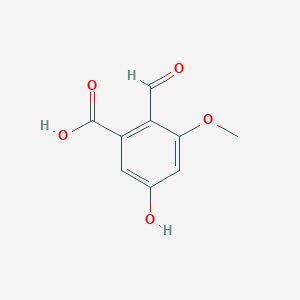
![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)
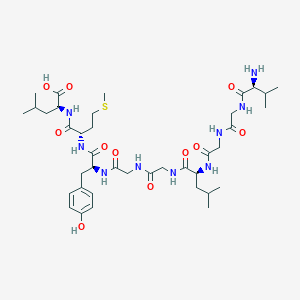
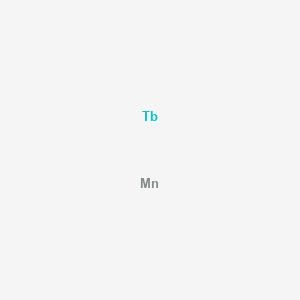
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
